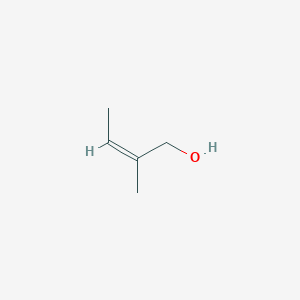
(Z)-2-Methyl-2-buten-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(Z)-2-Methyl-2-buten-1-ol is an organic compound with the molecular formula C5H10O and a molecular weight of 86.1323 g/mol . It is also known by other names such as 2-Methyl-2-buten-1-ol, 2-Methyl-but-2-ene-1-ol, and 2-Methyl-2-butenol . This compound is a clear, colorless liquid with a fruity odor and is used in various chemical reactions and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
(Z)-2-Methyl-2-buten-1-ol can be synthesized through several methods. One common method involves the reaction of isoprene with formaldehyde in the presence of a catalyst. This reaction typically occurs under mild conditions and yields this compound as the primary product .
Industrial Production Methods
In industrial settings, this compound is produced through the hydroformylation of isoprene, followed by hydrogenation. This process involves the use of high-pressure reactors and specific catalysts to achieve high yields and purity .
化学反応の分析
Types of Reactions
(Z)-2-Methyl-2-buten-1-ol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: It can be reduced to form saturated alcohols.
Substitution: It can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, alkoxide ions).
Major Products Formed
Oxidation: Forms aldehydes or carboxylic acids.
Reduction: Forms saturated alcohols.
Substitution: Forms various substituted derivatives.
科学的研究の応用
(Z)-2-Methyl-2-buten-1-ol has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a precursor for pharmaceutical compounds.
Industry: Used in the production of fragrances, flavors, and other industrial chemicals.
作用機序
The mechanism of action of (Z)-2-Methyl-2-buten-1-ol involves its interaction with various molecular targets and pathways. For example, in oxidation reactions, it interacts with oxidizing agents to form corresponding aldehydes or carboxylic acids. In reduction reactions, it interacts with reducing agents to form saturated alcohols. The specific molecular targets and pathways depend on the type of reaction and the conditions used .
類似化合物との比較
(Z)-2-Methyl-2-buten-1-ol can be compared with other similar compounds, such as:
3-Methyl-2-buten-1-ol (Prenol): A natural alcohol with a similar structure and used in perfumery.
2-Methyl-2-propen-1-ol: Another unsaturated alcohol with similar reactivity and applications.
2-Methyl-3-buten-1-ol: Used in similar chemical reactions and industrial applications.
The uniqueness of this compound lies in its specific structure and reactivity, which make it suitable for a wide range of chemical reactions and applications.
特性
CAS番号 |
19319-26-7 |
|---|---|
分子式 |
C5H10O |
分子量 |
86.13 g/mol |
IUPAC名 |
(Z)-2-methylbut-2-en-1-ol |
InChI |
InChI=1S/C5H10O/c1-3-5(2)4-6/h3,6H,4H2,1-2H3/b5-3- |
InChIキー |
NEJDKFPXHQRVMV-HYXAFXHYSA-N |
SMILES |
CC=C(C)CO |
異性体SMILES |
C/C=C(/C)\CO |
正規SMILES |
CC=C(C)CO |
Key on ui other cas no. |
4675-87-0 |
ピクトグラム |
Flammable; Irritant |
同義語 |
(E)-2-methyl-2-buten-1-ol 2-methyl-2-buten-1-ol 2-methyl-2-buten-1-ol, (E)-isomer 2-methyl-2-buten-1-ol, (Z)-isome |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















